Des(isopropoxyethyl) Bisoprolol Des(isopropoxyethyl) Bisoprolol
Brand Name: Vulcanchem
CAS No.: 62572-93-4
VCID: VC0193002
InChI: InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3
SMILES: CC(C)NCC(COC1=CC=C(C=C1)CO)O
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

Des(isopropoxyethyl) Bisoprolol

CAS No.: 62572-93-4

VCID: VC0193002

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Des(isopropoxyethyl) Bisoprolol - 62572-93-4

Description

Des(isopropoxyethyl) Bisoprolol is a chemical compound with the molecular formula C13 D7 H14 N O3 and a molecular weight of 246.354 . It is a stable isotope labeled compound, specifically deuterium-labeled . The IUPAC name for Des(isopropoxyethyl) Bisoprolol is 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(hydroxymethyl)phenoxy]propan-2-ol . Des(isopropoxyethyl) Bisoprolol is also known as 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzenemethanol .

Des(isopropoxyethyl) Bisoprolol is related to the drug Bisoprolol, which is a beta-1 adrenergic blocking agent . Bisoprolol is used to treat high blood pressure, prevent myocardial infarction and heart failure, and manage conditions like atrial fibrillation and angina pectoris . Bisoprolol functions by blocking β1-adrenergic receptors, which lowers cardiac output, heart rate, and blood pressure . It is a cardioselective β1-adrenergic antagonist .

Bisoprolol has several impurities, one of which is Des(Isopropoxyethyl)bisoprolol . Bisoprolol and similar beta-blockers affect the body's response to nerve impulses, particularly in the heart, slowing down the heart rate and making it more efficient in pumping blood . Bisoprolol is typically taken once daily and is available only with a prescription .

CAS No. 62572-93-4
Product Name Des(isopropoxyethyl) Bisoprolol
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name 1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Standard InChI InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3
Standard InChIKey XWWMQUXRXOEXDS-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)CO)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)CO)O
Appearance Pale Beige Solid
Purity > 95%
Synonyms Des(isopropoxyethyl) Bisoprolol; 4-[2-Hydroxy-3-[(1-Methylethyl)aMino]propoxy]benzeneMethanol
PubChem Compound 10354230
Last Modified Aug 15 2023

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